1-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxamide hydrochloride
Overview
Description
1-(Piperidin-3-yl)-1H-1,2,4-triazole-3-carboxamide hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxamide hydrochloride typically involves the following steps:
Formation of Piperidin-3-ylamine: Piperidin-3-ylamine can be synthesized through the reduction of piperidine-3-carboxamide using reducing agents such as lithium aluminum hydride (LiAlH4).
Condensation Reaction: The piperidin-3-ylamine is then reacted with formamide and hydrazine hydrate to form the triazole ring. This reaction is usually carried out under reflux conditions.
Hydrochloride Formation: The resulting triazole compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-3-yl)-1H-1,2,4-triazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace substituents on the ring.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, in acidic or neutral conditions.
Reduction: NaBH4, LiAlH4, in anhydrous ether or THF.
Substitution: Various nucleophiles (e.g., amines, alcohols) in polar aprotic solvents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the triazole ring.
Reduction Products: Reduced forms of the compound, such as amines or alcohols.
Substitution Products: Substituted triazoles with different functional groups.
Scientific Research Applications
1-(Piperidin-3-yl)-1H-1,2,4-triazole-3-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly in the development of antifungal, antibacterial, and anticancer agents.
Agriculture: It can serve as a precursor for the synthesis of agrochemicals, such as herbicides and insecticides.
Material Science: The compound's unique chemical properties make it useful in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxamide hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the intended use of the compound.
Comparison with Similar Compounds
1-(Piperidin-3-yl)-1H-1,2,4-triazole-3-carboxamide hydrochloride can be compared with other triazole derivatives, such as:
1-(Piperidin-3-yl)thymine amides: These compounds are used as inhibitors of thymidylate kinase in Mycobacterium tuberculosis.
1-(Piperidin-3-ylmethyl)piperidine dihydrochloride hydrate: This compound is used in various chemical syntheses and as a reagent in organic chemistry.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in the development of new pharmaceuticals, agrochemicals, and advanced materials.
Properties
IUPAC Name |
1-piperidin-3-yl-1,2,4-triazole-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O.ClH/c9-7(14)8-11-5-13(12-8)6-2-1-3-10-4-6;/h5-6,10H,1-4H2,(H2,9,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYZAOFLWDTPRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=NC(=N2)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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